![molecular formula C17H12N4OS B2702635 1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone CAS No. 61054-36-2](/img/structure/B2702635.png)
1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
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Overview
Description
“1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone” is a chemical compound with the linear formula C17H12N4OS . It has a molecular weight of 320.375 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A series of compounds similar to “1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone” were synthesized by condensation of a tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides . The tricyclic compound was obtained by condensation of Isatin with thiosemicarbazide . Chloro N-phenylacetamides were obtained from different substituted anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone” such as melting point, boiling point, solubility, and stability are not available in the retrieved sources .Scientific Research Applications
Antiviral and Anticancer Properties
The synthesis of substituted-1,2,4-triazino[5,6-b]indole derivatives has been explored as a strategy for developing antiviral and anticancer agents . Researchers have investigated the compound’s ability to inhibit viral replication and suppress cancer cell growth. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications.
Molecular Docking Studies
In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives were evaluated for their anti-HIV-1 activity . While not specific to our compound, this research highlights the broader interest in indole derivatives as potential antiviral agents. Molecular docking studies can provide insights into how our compound interacts with viral proteins, aiding drug design efforts.
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-14(11-6-2-1-3-7-11)10-23-17-19-16-15(20-21-17)12-8-4-5-9-13(12)18-16/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGSBRSYHIWAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone |
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